Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C19H19Cl2NO4 It is known for its unique chemical structure, which combines an ethyl ester, a benzoate group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the amide bond: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid.
Reduction: Ethyl 4-{[4-(2,4-dichlorophenoxy)butyl]amino}benzoate.
Substitution: Products depend on the nucleophile used, such as 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate derivatives.
Scientific Research Applications
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[4-(2,4-dichlorophenoxy)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Ethyl 4-{[4-(2,4-dichlorophenoxy)propionyl]amino}benzoate: Similar structure but with a propionyl group instead of a butanoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)13-5-8-15(9-6-13)22-18(23)4-3-11-26-17-10-7-14(20)12-16(17)21/h5-10,12H,2-4,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYDSLQOEMRIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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